molecular formula C10H11BrN2O4 B2956263 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide CAS No. 2377920-28-8

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide

Cat. No.: B2956263
CAS No.: 2377920-28-8
M. Wt: 303.112
InChI Key: CLNURLPGLVJFQN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide is a synthetic organic compound designed for research and development applications. It features a molecular structure combining bromo- and nitro-substituted phenoxy groups with an N,N-dimethylacetamide moiety. This combination suggests potential utility in organic synthesis, where it could serve as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical and materials science research . The bromine atom is typically a good leaving group for substitution reactions, while the nitro group can be reduced to an amine or act as an electron-withdrawing group, and the acetamide group is a common pharmacophore found in many active compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating within a well-ventilated fume hood. Specific physical, chemical, and toxicological data for this exact compound should be established by the researcher through appropriate laboratory testing and by consulting relevant safety data sheets.

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-12(2)10(14)6-17-9-4-3-7(13(15)16)5-8(9)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNURLPGLVJFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-nitrophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst/Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide, differing primarily in substituents on the aromatic ring or acetamide moiety:

2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 117215-85-7)
  • Structure : Features a methoxy group at position 2 and nitro at position 5 on the phenyl ring.
  • Molecular Weight : 289.08 g/mol.
  • The nitro group enhances electrophilicity, similar to the target compound .
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide (CAS 6333-39-7)
  • Structure: Dichloro substituents at positions 2 and 4 on the phenoxy ring.
  • Molecular Formula: C10H11Cl2NO2.
  • Key Differences: Chlorine atoms (moderate electron-withdrawing) replace bromo and nitro groups, reducing steric bulk but maintaining similar electronic effects.
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide (CAS 1249677-08-4)
  • Structure: Amino and fluoro substituents on the phenoxy ring.
  • Molecular Weight : 212.22 g/mol.
  • Key Differences: The amino group (electron-donating) and fluorine (weak electron-withdrawing) create a polarized aromatic system, contrasting with the strong electron-withdrawing effects of bromo-nitro substituents. This may enhance solubility in polar solvents .
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide (CAS 2011-70-3)
  • Structure : A benzoyl group at position 2 and nitro at position 4 on the phenyl ring.
  • Molecular Formula : C15H11BrN2O3.
  • This compound is noted as an impurity in pharmaceuticals like nitrazepam .

Physical and Spectral Properties

Compound Melting Point (°C) Rf Value Yield (%) Key Spectral Data (NMR)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 75 0.32 82 1H/13C-NMR confirmed structure
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide Not reported PubChem CID: 50988941
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Not reported Computed molecular weight: 289.08

Biological Activity

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure includes a bromo and nitro group, which may contribute to its reactivity and biological interactions.

  • Molecular Formula : C₁₀H₁₁BrN₂O₄
  • Molar Mass : 303.11 g/mol
  • CAS Number : 2377920-28-8

The biological activity of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group is known to enhance the compound's reactivity, potentially leading to increased inhibition of target enzymes.

Antibacterial Activity

In a study evaluating the antibacterial effects of structurally related compounds, it was found that certain nitrophenyl derivatives demonstrated significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Related compounds showed MIC values as low as 512 µg/mL against Klebsiella pneumoniae, indicating promising antibacterial potential .

Anticancer Activity

Compounds with similar amide structures have been investigated for their anticancer properties. For example:

  • A series of phenylsulfonylamino-benzanilide derivatives showed notable inhibition against specific cancer cell lines, suggesting that modifications in the amide structure can influence cytotoxicity and selectivity towards cancer cells .

Case Studies

  • Antibacterial Study :
    • Objective : Evaluate the antibacterial activity against K. pneumoniae.
    • Findings : The presence of halogen substituents (like bromo and nitro groups) enhanced the antibacterial potency compared to non-substituted analogs.
    • Result : Compounds with similar structures exhibited significant bactericidal activity within hours of exposure.
  • Anticancer Investigation :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Findings : Compounds with nitro substitutions were effective in inhibiting cell proliferation in vitro.
    • Result : The mechanism was attributed to apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide may be influenced by its structural components:

  • Bromo Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Nitro Group : Known to increase electron-withdrawing capacity, potentially enhancing interactions with nucleophilic sites on enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide, and how can reaction efficiency be optimized?

  • Methodology : Start with nucleophilic aromatic substitution (SNAr) between 2-bromo-4-nitrophenol and N,N-dimethylchloroacetamide. Optimize reaction parameters:

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Catalysis : Introduce mild bases (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group and enhance reactivity .
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
    • Validation : Monitor progress via TLC or HPLC, targeting >90% purity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Identify the acetamide methyl groups (δ ~2.8–3.1 ppm for N(CH₃)₂) and aromatic protons (δ ~7.5–8.5 ppm for bromonitrophenoxy substituents) .
  • FT-IR : Confirm carbonyl stretch (C=O at ~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are critical when handling brominated nitroaromatic compounds like 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) to mitigate photodegradation and moisture absorption .
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives or optimize synthesis conditions?

  • Approach : Combine quantum chemical calculations (DFT for transition state analysis) with machine learning to predict reaction pathways. For example:

  • Use Gaussian or ORCA to model SNAr energetics, identifying steric/electronic effects from bromine and nitro groups .
  • Apply ICReDD’s feedback loop: Experimental data (e.g., yields, byproducts) refine computational models to prioritize optimal conditions (e.g., solvent, catalyst) .

Q. How can researchers resolve contradictions in reaction yield data when scaling up synthesis?

  • Troubleshooting :

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate agitation effects in larger reactors .
  • Thermal Gradients : Implement in-line IR spectroscopy to monitor temperature-dependent side reactions (e.g., nitro group reduction) .
  • Statistical Design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., stoichiometry, heating rate) .

Q. What strategies are effective for impurity profiling of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide using hyphenated techniques?

  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM (multiple reaction monitoring). Compare fragmentation patterns to standards .
  • GC-TOF : Identify volatile side products (e.g., dimethylamine from acetamide hydrolysis) with high mass accuracy .
  • NMR Relaxometry : Quantify residual solvents (e.g., DMSO) via ¹H relaxation times .

Q. What challenges arise in crystallographic analysis of brominated acetamides, and how can they be mitigated?

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to improve crystal quality. Bromine’s heavy atom effect enhances X-ray diffraction but may require synchrotron sources for weak scatterers .
  • Disorder Modeling : Refine bromine positional disorder using SHELXL with constraints on thermal parameters .

Q. How can researchers design experiments to study substituent effects on the compound’s reactivity?

  • Comparative Studies : Synthesize analogs (e.g., replacing Br with Cl or NO₂ with CN) and compare kinetics via stopped-flow UV-Vis .
  • Electrochemical Analysis : Use cyclic voltammetry to assess nitro group reduction potentials and correlate with substituent electronic parameters (Hammett σ) .
  • Theoretical Modeling : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack .

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